

# Enrofloxacin chemical structure and properties

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## Compound of Interest

Compound Name: *Enrofloxacin*

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## Enrofloxacin: A Comprehensive Technical Guide

This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of this important antimicrobial agent.

### Chemical Structure and Identification

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its chemical structure is characterized by a quinolone carboxylic acid core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and a 4-ethylpiperazin-1-yl group at the C-7 position.

IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid<sup>[1]</sup>

CAS Number: 93106-60-6

Molecular Formula:  $C_{19}H_{22}FN_3O_3$

### Physicochemical Properties

The following table summarizes the key physicochemical properties of enrofloxacin, providing essential data for research and development applications.

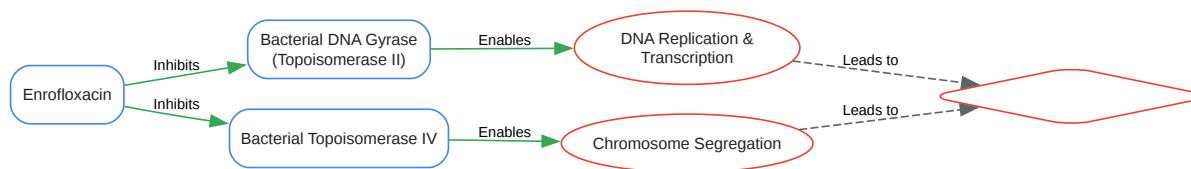
Property	Value	Source
Molecular Weight	359.39 g/mol	[1]
Melting Point	219-221 °C	[1]
Water Solubility	Slightly soluble	[1]
pKa <sub>1</sub> (Carboxylic Acid)	~6.0	[1]
pKa <sub>2</sub> (Piperazine)	~8.0	[1]
logP (Octanol/Water)	1.1	[1]

## Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, enrofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, enrofloxacin prevents the uncoiling of the DNA, leading to a cessation of these vital cellular processes.
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated DNA, ultimately leading to cell death.

The binding of enrofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.



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Mechanism of action of Enrofloxacin.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of enrofloxacin.

### High-Performance Liquid Chromatography (HPLC) for Quantification of Enrofloxacin

This protocol describes a method for the quantitative analysis of enrofloxacin in a sample.

Materials:

- HPLC system with UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Enrofloxacin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (pH 5.0)
- Water (HPLC grade)
- Sample containing enrofloxacin

**Procedure:**

- **Mobile Phase Preparation:** Prepare a gradient mobile phase consisting of acetonitrile and phosphate buffer (containing methanol) at pH 5.0. The specific gradient program should be optimized based on the instrument and column used.
- **Standard Solution Preparation:** Accurately weigh a known amount of enrofloxacin reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
- **Sample Preparation:** Prepare the sample containing enrofloxacin by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter to remove any particulate matter.
- **HPLC Analysis:**
  - Set the flow rate to 0.8 mL/min.
  - Set the UV detector wavelength to 267 nm.
  - Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.
  - Record the chromatograms and the peak areas for enrofloxacin.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of enrofloxacin in the sample by interpolating its peak area on the calibration curve.

## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of enrofloxacin against a specific bacterial strain.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

**Materials:**

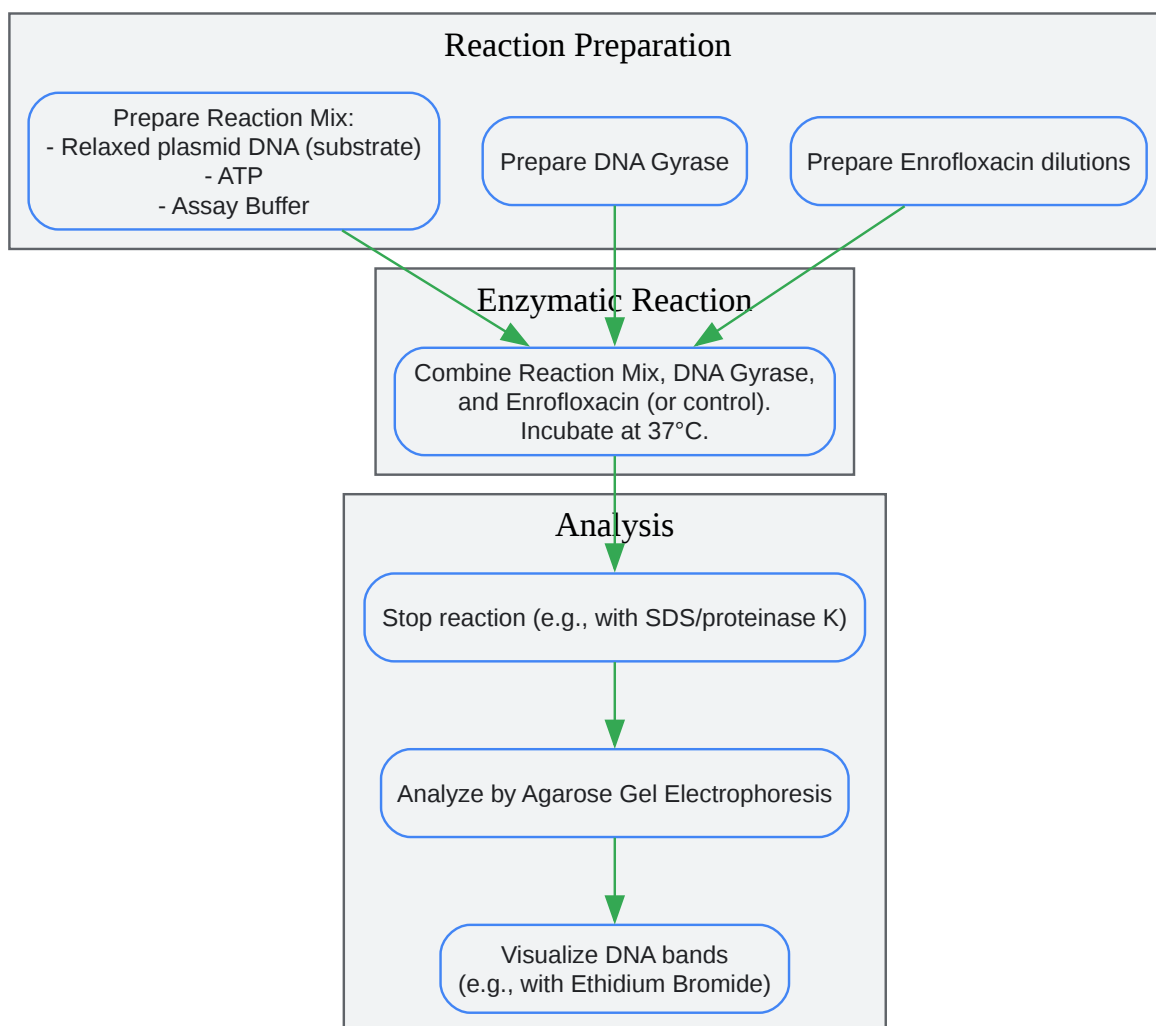
- Enrofloxacin stock solution
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Quality control bacterial strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213)[3]
- Sterile saline or phosphate-buffered saline (PBS)

#### Procedure:

- Preparation of Enrofloxacin Dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 32 µg/mL to 0.004 µg/mL).[3]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.[5]
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.
- Quality Control: Concurrently test the quality control strains to ensure the validity of the results. The obtained MIC values for the control strains should fall within the established acceptable ranges.[3]

## DNA Gyrase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of enrofloxacin on bacterial DNA gyrase activity.



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Workflow for DNA Gyrase Inhibition Assay.

**Principle:** The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor.

#### General Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.
- **Inhibition:** Add varying concentrations of enrofloxacin to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
- **Enzyme Addition:** Initiate the reaction by adding purified bacterial DNA gyrase to each reaction.
- **Incubation:** Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- **Analysis:** Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
- **Interpretation:** Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of enrofloxacin.

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